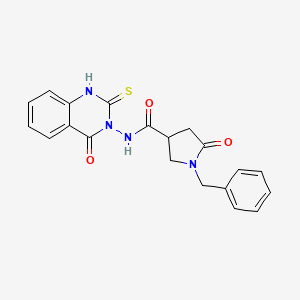![molecular formula C23H22N2O3 B6477024 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione CAS No. 2640963-88-6](/img/structure/B6477024.png)
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione (hereafter referred to as “PPD”) is an organic compound with a variety of uses in the scientific research field. It is a heterocyclic compound, meaning that it contains a ring structure of both carbon and nitrogen atoms, and it is known for its ability to act as a chiral auxillary and a chiral catalyst in organic synthesis. PPD is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
PPD has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of enzyme inhibition and the development of new drugs. In addition, it has been used in the synthesis of chiral compounds, which are compounds with a specific arrangement of atoms that can have different properties from the same compound with a different arrangement of atoms.
作用機序
The mechanism of action of PPD is not well understood. However, it is believed that it acts as a chiral auxillary and a chiral catalyst in organic synthesis. It is thought to act as a catalyst by promoting the formation of a new bond between two molecules, and as a chiral auxillary by promoting the formation of a specific arrangement of atoms in the newly formed molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPD are not well understood. However, it is believed that it is not toxic and does not have any adverse effects on humans or animals.
実験室実験の利点と制限
The advantages of using PPD in lab experiments include its ability to act as a chiral auxillary and a chiral catalyst in organic synthesis, its low toxicity, and its low cost. The limitations of using PPD in lab experiments include its lack of specificity, its potential to form unwanted side products, and its slow reaction rate.
将来の方向性
The potential future directions of research involving PPD include the development of new drugs, the study of enzyme inhibition, and the synthesis of chiral compounds. Other potential directions of research include the use of PPD in the synthesis of biodegradable plastics, the use of PPD in the synthesis of organic compounds with novel properties, and the use of PPD in the synthesis of organic compounds with specific applications in agriculture, medicine, or other fields.
合成法
PPD can be synthesized in a laboratory by a variety of methods. One method involves the condensation of an aryl ketone and a pyrrolidine compound. This reaction is typically carried out in a solvent such as dichloromethane, and requires the presence of a base such as sodium hydroxide or potassium carbonate. Another method involves the condensation of an aryl aldehyde and a pyrrolidine compound, using a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a solvent such as dichloromethane or acetonitrile.
特性
IUPAC Name |
1-[4-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-20-10-11-21(27)25(20)19-8-6-17(7-9-19)22(28)24-14-23(15-24)12-18(13-23)16-4-2-1-3-5-16/h1-9,18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWYDWBHCBBSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6476967.png)
![N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B6476976.png)
![3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one](/img/structure/B6476990.png)
![3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6477000.png)
![2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477001.png)
![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6477008.png)
![3-(2-chlorophenyl)-5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B6477016.png)
![4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6477030.png)
![2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477034.png)
![3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477039.png)
![N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6477042.png)

